Cas no 4519-40-8 (2,3-Difluoroaniline)

2,3-Difluoroaniline is a fluorinated aromatic amine with the molecular formula C6H5F2N. This compound is characterized by the presence of two fluorine atoms at the 2- and 3-positions on the aniline ring, which enhances its reactivity and selectivity in organic synthesis. It serves as a valuable intermediate in the production of pharmaceuticals, agrochemicals, and specialty chemicals, particularly in the synthesis of active pharmaceutical ingredients (APIs) and fluorinated heterocycles. The fluorine substituents contribute to improved metabolic stability and bioavailability in derived compounds. 2,3-Difluoroaniline is typically handled under controlled conditions due to its potential toxicity and reactivity. Its high purity and consistent quality make it suitable for precision applications in research and industrial processes.
2,3-Difluoroaniline structure
2,3-Difluoroaniline structure
商品名:2,3-Difluoroaniline
CAS番号:4519-40-8
MF:C6H5F2N
メガワット:129.1074
MDL:MFCD00010298
CID:45132
PubChem ID:24856064

2,3-Difluoroaniline 化学的及び物理的性質

名前と識別子

    • 2,3-Difluoroaniline
    • 2,3-difluorobenzenamine
    • 2.3-Difluoroaniline
    • 2,3-DCPE HYDROCHLORIDE
    • 2,3-difluorobenzeneamine
    • 2,3-difluorophenyl amine
    • 2-fluorofluoroaniline
    • Benzenamine,2,3-difluoro
    • difluoroaniline
    • 2,3-difluorophenylamine
    • Benzenamine, 2,3-difluoro-
    • 2,3-Difluoro-phenylamine
    • YCCQGFYAVUTQFK-UHFFFAOYSA-N
    • difluoraniline
    • PubChem1530
    • KSC238A5F
    • BIDD:GT0108
    • (2,3-Difluoro-pentyl)-benzene
    • YCCQGFYAVUTQFK-UHFFFAOYSA-
    • WT141
    • BCP10332
    • AN-
    • CS-W007344
    • EN300-52525
    • DTXSID80196415
    • SCHEMBL59477
    • FT-0609609
    • AM61537
    • AKOS005259161
    • NS00045821
    • D2595
    • Z755885564
    • AC-2725
    • InChI=1/C6H5F2N/c7-4-2-1-3-5(9)6(4)8/h1-3H,9H2
    • SY002696
    • 2,3-Difluoroaniline, 98%
    • W-106160
    • EINECS 224-847-2
    • 4519-40-8
    • MFCD00010298
    • PS-9154
    • F0001-1224
    • 2,3-Difluoroaniline,99%
    • DB-024052
    • DTXCID90118906
    • MDL: MFCD00010298
    • インチ: 1S/C6H5F2N/c7-4-2-1-3-5(9)6(4)8/h1-3H,9H2
    • InChIKey: YCCQGFYAVUTQFK-UHFFFAOYSA-N
    • ほほえんだ: FC1C(=C([H])C([H])=C([H])C=1N([H])[H])F
    • BRN: 2716500

計算された属性

  • せいみつぶんしりょう: 129.03900
  • どういたいしつりょう: 129.039
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 9
  • 回転可能化学結合数: 0
  • 複雑さ: 97.1
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • ひょうめんでんか: 0
  • 互変異性体の数: 何もない
  • 疎水性パラメータ計算基準値(XlogP): 1.4
  • トポロジー分子極性表面積: 26

じっけんとくせい

  • 色と性状: グレイイエロー液体
  • 密度みつど: 1.274 g/mL at 25 °C(lit.)
  • ふってん: 69°C/12mmHg(lit.)
  • フラッシュポイント: 華氏温度:159.8°f< br / >摂氏度:71°C< br / >
  • 屈折率: n20/D 1.514(lit.)
  • PSA: 26.02000
  • LogP: 2.12820
  • ようかいせい: 自信がない

2,3-Difluoroaniline セキュリティ情報

  • 記号: GHS07
  • ヒント:あぶない
  • シグナルワード:Warning
  • 危害声明: H302,H312,H315,H319,H332,H335
  • 警告文: P261,P280,P305+P351+P338
  • 危険物輸送番号:2941
  • WGKドイツ:3
  • 危険カテゴリコード: 20/21/22-36/37/38
  • セキュリティの説明: S26-S27-S28-S36/37/39
  • 危険物標識: Xn
  • リスク用語:R20/21/22; R36/37/38
  • 包装等級:III
  • 包装グループ:III
  • 包装カテゴリ:III
  • 危険レベル:6.1
  • セキュリティ用語:6.1
  • 危険レベル:6.1
  • ちょぞうじょうけん:高温、火花、炎、火元から離れてください。密閉容器に保管する。日陰、乾燥、風通しの良い場所に保管し、不適合物質から遠ざける。

2,3-Difluoroaniline 税関データ

  • 税関コード:2921420090
  • 税関データ:

    中国税関コード:

    2921420090

    概要:

    2921420090他のアニリン誘導体及びその塩。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%

    申告要素:

    製品名, 成分含有量、

    要約:

    HS:2921420090アニリン誘導体及びその塩類付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:6.5% General tariff:30.0%

2,3-Difluoroaniline 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
B21665-1g
2,3-Difluoroaniline, 98%
4519-40-8 98%
1g
¥395.00 2023-03-09
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
B21665-5g
2,3-Difluoroaniline, 98%
4519-40-8 98%
5g
¥1167.00 2023-03-09
Oakwood
001855-5g
2,3-Difluoroaniline
4519-40-8 98%
5g
$20.00 2024-07-19
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R011098-5g
2,3-Difluoroaniline
4519-40-8 98%
5g
¥108 2024-05-23
Enamine
EN300-52525-0.5g
2,3-difluoroaniline
4519-40-8 95%
0.5g
$21.0 2023-05-03
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1032909-100g
2,3-Difluoroaniline
4519-40-8 98%
100g
¥1694.00 2024-05-13
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTF315-250G
2,3-difluoroaniline
4519-40-8 97%
250g
¥ 3,498.00 2023-04-13
Enamine
EN300-52525-100.0g
2,3-difluoroaniline
4519-40-8 95%
100g
$404.0 2023-05-03
Life Chemicals
F0001-1224-10g
"2,3-Difluoroaniline"
4519-40-8 95%+
10g
$84.0 2023-11-21
Apollo Scientific
PC2588-5g
2,3-Difluoroaniline
4519-40-8 98%
5g
£15.00 2025-02-21

2,3-Difluoroaniline 関連文献

2,3-Difluoroanilineに関する追加情報

Professional Introduction to 2,3-Difluoroaniline (CAS No. 4519-40-8)

2,3-Difluoroaniline, a compound with the chemical formula C₆H₅F₂N and CAS number 4519-40-8, is a fluorinated aromatic amine that has garnered significant attention in the field of pharmaceutical chemistry and materials science. This compound, characterized by its two fluorine atoms substituting at the 2 and 3 positions of the aniline ring, exhibits unique electronic and chemical properties that make it a valuable intermediate in the synthesis of various bioactive molecules and advanced materials.

The structural motif of 2,3-difluoroaniline imparts distinct reactivity compared to its parent compound, aniline. The presence of fluorine atoms not only influences the electron density distribution across the aromatic ring but also enhances the compound's stability against metabolic degradation. These attributes have positioned it as a key building block in medicinal chemistry, particularly in the development of novel therapeutic agents targeting a range of diseases.

In recent years, the pharmaceutical industry has seen a surge in interest for fluorinated aromatic amines due to their ability to improve drug bioavailability, binding affinity, and metabolic stability. 2,3-Difluoroaniline has been extensively explored in the synthesis of small-molecule inhibitors for enzymes involved in cancer pathways. For instance, studies have demonstrated its utility in constructing potent kinase inhibitors, where the fluorine substituents play a crucial role in modulating the enzyme's active site interactions. The introduction of fluorine atoms at specific positions on the aromatic ring can lead to enhanced selectivity and reduced off-target effects, making such compounds promising candidates for clinical development.

Beyond pharmaceutical applications, 2,3-difluoroaniline has found utility in materials science, particularly in the development of organic electronic devices. Its electron-withdrawing properties make it an effective dopant in organic semiconductors, improving charge transport properties in thin-film transistors (TFTs) and organic light-emitting diodes (OLEDs). Researchers have leveraged its unique electronic characteristics to design high-performance materials with applications in flexible electronics and optoelectronic devices.

The synthesis of CAS No. 4519-40-8 typically involves fluorination reactions on aniline precursors. Advanced synthetic methodologies have been developed to achieve regioselective fluorination, ensuring that the fluorine atoms are incorporated at the desired positions on the aromatic ring. Techniques such as electrochemical fluorination and transition-metal-catalyzed cross-coupling reactions have enabled more efficient and scalable production processes for this compound.

Recent advancements in computational chemistry have further enhanced our understanding of the behavior of 2,3-difluoroaniline. Molecular modeling studies have provided insights into its interaction with biological targets, aiding in the rational design of next-generation drugs. These computational approaches are complemented by experimental investigations that validate theoretical predictions and refine our knowledge of its pharmacological properties.

The role of fluorine atoms in modulating drug efficacy has been well-documented across various therapeutic areas. In oncology, for example, fluorinated anilines have been incorporated into molecules designed to inhibit tyrosine kinases, which are critical players in cancer cell signaling pathways. The ability of these compounds to selectively target cancer cells while minimizing toxicity has made them attractive for further development.

In addition to their pharmaceutical applications, derivatives of CAS No. 4519-40-8 have shown potential in agricultural science. Fluorinated aromatic amines can be used as intermediates in synthesizing pesticides and herbicides with improved environmental stability and efficacy. This dual utility underscores the versatility of this compound class.

The future prospects for research involving 2,3-difluoroaniline are promising, with ongoing studies exploring its role in emerging fields such as green chemistry and sustainable materials development. Innovations in synthetic methodologies aim to reduce waste and improve atom economy during production processes. Furthermore, efforts are underway to develop environmentally friendly alternatives to traditional fluorination techniques.

In conclusion, 2,3-difluoroaniline (CAS No. 4519-40-8) is a multifaceted compound with significant implications across pharmaceuticals and materials science. Its unique structural features enable diverse applications ranging from drug development to advanced electronic materials. As research continues to uncover new possibilities for this compound class, its importance is likely to grow further within both academic and industrial settings.

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